molecular formula C19H16ClN3O4 B2777144 Ethyl 4-[(4-chlorobenzyl)amino]-6-nitro-3-quinolinecarboxylate CAS No. 478248-26-9

Ethyl 4-[(4-chlorobenzyl)amino]-6-nitro-3-quinolinecarboxylate

Cat. No.: B2777144
CAS No.: 478248-26-9
M. Wt: 385.8
InChI Key: PCRCYAYRGKDIFM-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-chlorobenzyl)amino]-6-nitro-3-quinolinecarboxylate is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a nitro group, a chlorobenzyl group, and an ethyl ester group. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of Ethyl 4-[(4-chlorobenzyl)amino]-6-nitro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Chlorobenzylation: The attachment of a chlorobenzyl group to the amino group on the quinoline ring.

    Esterification: The formation of the ethyl ester group on the carboxylate moiety.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing reaction time and cost. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Ethyl 4-[(4-chlorobenzyl)amino]-6-nitro-3-quinolinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, nucleophiles for substitution reactions, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-[(4-chlorobenzyl)amino]-6-nitro-3-quinolinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-chlorobenzyl)amino]-6-nitro-3-quinolinecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorobenzyl group can bind to hydrophobic pockets in proteins, affecting their function. The quinoline core can intercalate with DNA, disrupting its structure and function.

Comparison with Similar Compounds

Ethyl 4-[(4-chlorobenzyl)amino]-6-nitro-3-quinolinecarboxylate can be compared with other quinoline derivatives such as:

    Chloroquine: Used as an antimalarial drug.

    Quinoline: A basic structure for many pharmaceuticals.

    Nitroquinoline: Known for its antimicrobial properties.

The unique combination of functional groups in this compound gives it distinct chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)methylamino]-6-nitroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4/c1-2-27-19(24)16-11-21-17-8-7-14(23(25)26)9-15(17)18(16)22-10-12-3-5-13(20)6-4-12/h3-9,11H,2,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRCYAYRGKDIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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